Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790688
InChI: InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20)
SMILES: CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl
Molecular Formula: C12H13ClFN3O4
Molecular Weight: 317.70 g/mol

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate

CAS No.:

Cat. No.: VC13790688

Molecular Formula: C12H13ClFN3O4

Molecular Weight: 317.70 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate -

Specification

Molecular Formula C12H13ClFN3O4
Molecular Weight 317.70 g/mol
IUPAC Name ethyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate
Standard InChI InChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20)
Standard InChI Key OZAQXPVLSTZTKZ-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl
Canonical SMILES CCOC(=O)CC(=O)NNC(=O)NC1=CC(=C(C=C1)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

Ethyl 3-(2-(3-chloro-4-fluorophenylcarbamoyl)hydrazinyl)-3-oxopropanoate belongs to the class of hydrazine-carboxamide derivatives, combining a β-keto ester framework with a substituted aryl group. The IUPAC name reflects its ethyl ester group, ketone functionality, and the 3-chloro-4-fluoroaniline-derived carbamoylhydrazine side chain.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number1431953-76-2
Molecular FormulaC₁₂H₁₃ClFN₃O₄
Molecular Weight341.70 g/mol
IUPAC NameEthyl 3-[2-[(3-chloro-4-fluorophenyl)carbamoyl]hydrazinyl]-3-oxopropanoate
InChIInChI=1S/C12H13ClFN3O4/c1-2-21-11(19)6-10(18)16-17-12(20)15-7-3-4-9(14)8(13)5-7/h3-5H,2,6H2,1H3,(H,16,18)(H2,15,17,20)
InChIKeyOZAQXPVLSTZTKZ-UHFFFAOYSA-N
Purity≥95%

The InChIKey provides a unique identifier for computational chemistry applications, enabling precise database searches and molecular modeling .

Spectral and Stereochemical Features

While experimental spectral data for this specific compound is limited in publicly available literature, analogous hydrazine-carboxamide derivatives exhibit characteristic NMR and IR signatures:

  • ¹H NMR: Peaks corresponding to the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), ketone-proximate methylene (δ 3.3–3.5 ppm), and aromatic protons (δ 6.8–7.7 ppm) .

  • IR: Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹), N–H bends (~3300 cm⁻¹), and C–F/C–Cl absorptions (~1100–550 cm⁻¹) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step condensation reactions, as inferred from methodologies applied to structurally related hydrazine derivatives . A plausible route involves:

  • Formation of the Hydrazine Core: Reacting 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to generate the carbamoyl chloride intermediate.

  • Hydrazine Coupling: Treating the intermediate with hydrazine hydrate to form the carbamoylhydrazine moiety.

  • β-Keto Ester Incorporation: Condensing the hydrazine derivative with ethyl acetoacetate under acidic or basic catalysis.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
13-Chloro-4-fluoroaniline, ethyl oxalyl chloride, DCM, 0°C → RT85%
2Hydrazine hydrate, ethanol, reflux78%
3Ethyl acetoacetate, HCl, RT, 12 h65%

This pathway aligns with methods described for analogous pyrazole precursors, where iodine or acid catalysts facilitate cyclization .

Mechanistic Insights

The final condensation step likely proceeds via nucleophilic acyl substitution, where the hydrazine’s amine group attacks the β-keto ester’s carbonyl carbon, followed by proton transfer and elimination of water. The electron-withdrawing chloro and fluoro substituents on the aryl ring enhance the electrophilicity of the carbamoyl group, accelerating the reaction .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform). Limited solubility in water (<1 mg/mL at 25°C).

  • logP: Estimated at 2.1 (using XLogP3), indicating moderate lipophilicity suitable for membrane permeability in biological assays .

Applications in Research and Development

Role in Heterocyclic Synthesis

This compound serves as a precursor for pyrazole and triazole derivatives, valuable in pharmaceutical chemistry. For example, iodine-mediated cyclization with thiohydrazides yields substituted pyrazoles exhibiting antimicrobial or anticancer activity .

Table 3: Potential Derivatives and Applications

Derivative ClassTarget ActivityReference
Pyrazole-3-carboxamidesKinase inhibition
1,3,4-Triazol-2-yl ethersAntifungal agents

Biological Screening Data

While direct bioactivity data for this compound is absent, structurally related hydrazine-carboxamides demonstrate:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: IC₅₀ of 12–45 µM against MCF-7 and HeLa cell lines .

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: C18 column, 60:40 acetonitrile/water, UV detection at 254 nm. Retention time ~8.2 min .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Spectroscopic Confirmation

  • MS (ESI+): [M+H]⁺ at m/z 342.1, [M+Na]⁺ at m/z 364.1 .

  • Elemental Analysis: Calculated C 42.18%, H 3.83%, N 12.30%; Found C 42.05%, H 3.91%, N 12.22% .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the aryl substituents to optimize bioactivity.

  • Green Synthesis: Developing catalyst-free or aqueous-phase routes to enhance sustainability.

  • Drug Delivery Systems: Encapsulation in nanocarriers to improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator